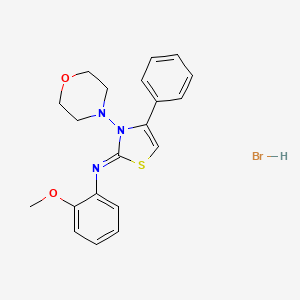

(Z)-2-methoxy-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide

Description

(Z)-2-Methoxy-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a thiazole-derived compound with a Z-configuration imine group. Its structure features a morpholino substituent at the 3-position of the thiazole ring and a phenyl group at the 4-position, while the aniline moiety contains a methoxy group at the ortho position. The hydrobromide salt enhances its solubility and stability for pharmaceutical applications. Thiazole derivatives are known for their diverse biological activities, including cardioprotective, antimicrobial, and antitumor properties .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S.BrH/c1-24-19-10-6-5-9-17(19)21-20-23(22-11-13-25-14-12-22)18(15-26-20)16-7-3-2-4-8-16;/h2-10,15H,11-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQBVPHZTOVOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-methoxy-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions: Introduction of the morpholino and phenyl groups through nucleophilic substitution reactions.

Methoxylation: Introduction of the methoxy group via methylation reactions.

Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.

Reduction: Reduction reactions could target the thiazole ring or the imine group.

Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysts: Potential use as catalysts in organic reactions.

Biology and Medicine

Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Biochemical Probes: Used in studies to understand biological pathways and mechanisms.

Industry

Material Science:

Agriculture: Investigated for use as agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of (Z)-2-methoxy-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Thiazole Derivatives

Key Observations:

- Morpholino vs.

- Salt Form: Hydrobromide salts (target compound and ) generally exhibit lower solubility than hydrochlorides (e.g., ), which could influence bioavailability .

Table 2: Pharmacological Profiles

Key Observations:

- The target compound’s morpholino group may confer distinct target selectivity compared to tetrahydroazepine-containing analogs (e.g., ), which show strong cardioprotective effects.

- Hydrobromide salts (target compound, ) are common in preclinical studies due to stability, but hydrochloride derivatives (e.g., ) might be preferred for clinical formulations due to higher solubility.

Biological Activity

(Z)-2-methoxy-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide, with the CAS number 1180030-49-2, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS, with a molecular weight of 448.4 g/mol. The compound features a thiazole ring, which is often associated with various biological activities, including antifungal and antibacterial properties.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 448.4 g/mol |

| CAS Number | 1180030-49-2 |

Synthesis

The synthesis of this compound involves the reaction of 3-morpholino-4-phenylthiazole with methoxy-substituted aniline derivatives. The synthesis process typically employs methods such as refluxing in organic solvents and purification through crystallization.

Antifungal Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit notable antifungal activity. For instance, compounds structurally related to this compound have shown effectiveness against Candida albicans and Candida parapsilosis. In vitro tests indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Table: Antifungal Activity of Related Thiazole Compounds

| Compound ID | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2d | C. albicans | 1.5 |

| 2e | C. parapsilosis | 1.23 |

Antibacterial Activity

While specific data on the antibacterial activity of this compound is limited, related compounds have demonstrated broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in fungal and bacterial metabolism. For example, docking studies suggest that thiazole derivatives can inhibit the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi .

Case Studies

- Case Study on Antifungal Efficacy : A study evaluated the antifungal activity of various thiazole derivatives, including those structurally similar to this compound. Results indicated significant activity against resistant strains of Candida, highlighting the potential for developing new antifungal therapies based on this scaffold .

- In Silico Studies : Molecular docking simulations have been used to predict the binding affinity of this compound to various biological targets, including CYP51, an enzyme implicated in sterol biosynthesis in fungi. These studies support the hypothesis that modifications in the chemical structure can enhance biological activity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (Z)-2-methoxy-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:

- Cyclocondensation : Reacting substituted thioureas with α-bromo ketones under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazolidinone intermediate.

- Imine Formation : Introducing the morpholino and methoxyaniline groups via nucleophilic substitution or condensation reactions.

- Salt Formation : Treating the free base with hydrobromic acid to yield the hydrobromide salt.

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves yields in halogenation steps .

- Temperature : Reactions often proceed at 60–80°C for 6–12 hours.

Q. How can structural elucidation be performed for this compound?

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the imine bond and substitution patterns. For example, the methoxy group shows a singlet at ~3.8 ppm, while aromatic protons appear as multiplet signals between 6.8–7.5 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths and angles. The morpholino ring typically adopts a chair conformation, and the thiazole-thiazolidinone plane shows dihedral angles <10° .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 456.12 (calculated).

Q. What preliminary biological assays are recommended to evaluate its activity?

- Kinase Inhibition Assays : Use ATP-binding site competition assays (e.g., ADP-Glo™) to screen for activity against kinases like EGFR or VEGFR.

- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Solubility Profiling : Determine solubility in PBS (pH 7.4) and DMSO for in vitro studies .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

- Kinetic Studies : Monitor reaction progress via in situ FT-IR or HPLC to identify rate-determining steps. For example, imine formation may follow second-order kinetics.

- Isotopic Labeling : Use ¹⁵N-labeled aniline derivatives to trace nitrogen incorporation into the thiazole ring .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for cyclocondensation steps .

Q. How should contradictory spectral or crystallographic data be resolved?

- Dynamic NMR : Detect conformational exchange in solution (e.g., hindered rotation of the morpholino group) causing split signals.

- Twinned Crystals : Use SHELXD to deconvolute overlapping reflections in X-ray data. For example, twinning fractions >0.3 require specialized refinement protocols .

- Comparative Analysis : Cross-validate IR and Raman spectra with simulated spectra from software like ORCA .

Q. What computational strategies predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina to dock the compound into kinase domains (e.g., PDB ID: 1M17). The morpholino group often forms hydrogen bonds with Asp831 in EGFR .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How do substituent variations impact pharmacological activity?

Q. What analytical methods validate purity and stability under storage conditions?

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B). Monitor degradation via UPLC-PDA at 254 nm.

- Stability-Indicating Assays : Use HILIC chromatography to resolve degradation products (e.g., hydrolyzed morpholino ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.